Syndol

Description

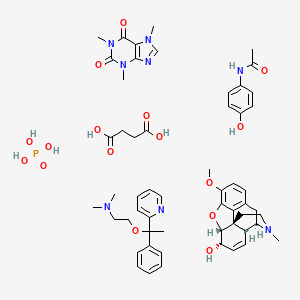

Structure

2D Structure

Properties

CAS No. |

79953-81-4 |

|---|---|

Molecular Formula |

C55H71N8O16P |

Molecular Weight |

1131.2 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H21NO3.C17H22N2O.C8H10N4O2.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |

InChI Key |

MYMDPRKBDNPRSG-YYWUANBLSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |

Synonyms |

Syndol |

Origin of Product |

United States |

Synthesis and Derivatization of Syndol Chemical Constituents

Advanced Synthetic Methodologies for Paracetamol

Paracetamol (Acetaminophen), chemically known as N-(4-hydroxyphenyl)acetamide, is a widely produced pharmaceutical. google.com Its synthesis has been the subject of continuous development, focusing on efficiency, environmental impact, and selectivity.

Continuous flow chemistry offers significant advantages over traditional batch processing for pharmaceutical synthesis, including improved control, safety, and scalability. rsc.org Recent literature highlights the application of continuous flow techniques for Paracetamol synthesis. One approach involves a three-step continuous process starting from nitrobenzene, which is converted to N-arylhydroxylamine (AHA) via hydrogenation, followed by a Bamberger rearrangement to yield p-aminophenol, and finally amidation to produce paracetamol. thieme-connect.com, thieme-connect.com This method allows for the in-situ generation and timely conversion of unstable intermediates like AHA, avoiding cumbersome handling and storage. thieme-connect.com, thieme-connect.com Another study explored the continuous flow synthesis of paracetamol from bio-waste derived β-pinene, demonstrating the technical feasibility of utilizing renewable feedstocks in flow systems, although this process is not yet commercially established. chemrxiv.org Continuous purification methods, such as inline crystallization, can also be integrated into flow setups to enhance efficiency. rsc.org, google.com

| Starting Material | Intermediate(s) | Key Reaction Steps | Advantages of Flow Chemistry | Reference |

| Nitrobenzene | N-arylhydroxylamine (AHA), p-aminophenol | Hydrogenation, Bamberger rearrangement, Amidation | In-situ intermediate generation, avoids handling unstable AHA | thieme-connect.com, thieme-connect.com |

| β-pinene (bio-waste) | - | Multi-step conversion (specific steps not detailed) | Utilizes renewable feedstock, technical feasibility shown | chemrxiv.org |

| p-aminophenol | - | Acetylation | Scalable production, rapid adaptation to demand | rsc.org |

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. farmson.com, aiche.org In Paracetamol production, this involves reducing hazardous substances, optimizing energy consumption, and minimizing waste. farmson.com Traditional methods often involve petrochemical feedstocks and environmentally harmful conditions. aiche.org Efforts are being made to develop greener routes, including utilizing renewable feedstocks like lignin-derived phenol. aiche.org, acs.org Alternative routes starting from phenol, such as the acetamidation of hydroquinone (B1673460) or the hydrogenation of 4-nitrophenol (B140041), are being evaluated for their green chemistry metrics like reaction mass efficiency (RME) and process mass intensity (PMI). aiche.org, acs.org The 4-nitrophenol route has shown promise in terms of green chemistry metrics and viability for continuous synthesis. aiche.org Green analytical chemistry principles are also being applied to the analysis of paracetamol, focusing on minimizing solvent consumption and waste generation. tandfonline.com

The synthesis of Paracetamol typically involves the acetylation of 4-aminophenol (B1666318). Achieving chemo- and regioselectivity in this reaction is crucial to ensure the acetyl group is selectively introduced onto the amino group rather than the hydroxyl group. tandfonline.com, echemi.com The amino group is generally more nucleophilic than the hydroxyl group, favoring acetylation at the nitrogen atom under kinetic control. echemi.com However, under thermodynamic control, the acetylamide product is more stable than the corresponding ester. echemi.com Various methods have been developed to achieve this selectivity, often employing acetic anhydride (B1165640) as the acetylating agent. rsc.org, acs.org While direct acetylation of 4-aminophenol with acetic anhydride in aqueous solution can yield paracetamol, alternative two-step approaches involving deacetylation followed by chemoselective hydrolysis of an intermediate ester have also been explored to illustrate differential reactivity. acs.org, acs.org Catalysts, such as Ni-nanoparticles, have been reported to facilitate the chemoselective acetylation of amines in the presence of thiols. tandfonline.com

Green Chemistry Principles in Paracetamol Production

Synthesis of Doxylamine (B195884) and its Succinate (B1194679) Salt

Doxylamine, an antihistamine, is another key component of Syndol. It is often administered as the succinate salt. researchgate.net The synthesis of Doxylamine involves specific reactions, including the application of Grignard reagents.

Grignard reagents play a significant role in the synthesis of Doxylamine. A common route involves the reaction of a Grignard reagent, typically generated from bromobenzene (B47551) or iodobenzene (B50100) and magnesium, with 2-acetylpyridine. ajol.info, researchgate.net, google.com, google.com, scispace.com This reaction yields 2-pyridyl phenyl methyl alcohol. ajol.info, google.com, google.com Subsequently, this intermediate reacts with sodium amide and 2-dimethylamino chloroethane (B1197429) to form Doxylamine. ajol.info, google.com, google.com The use of Grignard reagents in this step is a well-established method for carbon-carbon bond formation, essential for constructing the Doxylamine molecule. ajol.info, google.com, google.com

Here is a simplified representation of the key Grignard reaction step:

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 2-acetylpyridine | Bromobenzene | Magnesium (forms Grignard) | 2-pyridyl phenyl methyl alcohol | researchgate.net, google.com, scispace.com |

| 2-acetylpyridine | Iodobenzene | Magnesium (forms Grignard) | 2-pyridyl phenyl methyl alcohol | ajol.info, google.com |

Doxylamine is a chiral compound with a single chiral center. ajol.info While the main mode of synthesis often yields a racemic mixture, there is interest in synthesizing enantiopure Doxylamine due to potential differences in activity between enantiomers. ajol.info, researchgate.net, ajol.info Methods for enantiopure synthesis have been explored, including approaches utilizing optically active diols synthesized from novel chiral auxiliaries. ajol.info, researchgate.net, ajol.info Compared to methods employing Sharpless asymmetric dihydroxylation, some novel methods have reported achieving higher enantiomeric excess. ajol.info, researchgate.net Chiral Doxylamine succinate can also be prepared through reactions involving 2-acetopyridine and phenylboronic acid with chiral ligands. ajol.info, researchgate.net These enantioselective approaches aim to control the stereochemistry of the chiral center during synthesis.

Salt Formation Chemistry of Doxylamine with Succinic Acid

Doxylamine, an ethanolamine (B43304) derivative antihistamine, is commonly administered as its succinate salt, Doxylamine succinate. This salt form is generated through a straightforward acid-base reaction between doxylamine, a basic compound due to its tertiary amine group, and succinic acid, a dicarboxylic acid google.comiarc.frscispace.comindexcopernicus.comnewdrugapprovals.orggoogle.com. The reaction typically involves combining equimolar quantities of doxylamine and succinic acid in an organic solvent, such as warm acetone (B3395972) or isopropyl alcohol iarc.frindexcopernicus.com. Heating and stirring facilitate dissolution, followed by cooling to induce crystallization of the doxylamine succinate salt google.comiarc.frindexcopernicus.com. This salt formation is a crucial step in the preparation of the stable and orally bioavailable form of doxylamine used in pharmaceutical products wikipedia.orgnih.gov.

The synthesis of doxylamine itself often involves a multi-step process starting from 2-acetylpyridine. This precursor reacts with a Grignard reagent formed from bromobenzene and magnesium to yield 2-pyridyl phenyl methyl carbinol. Subsequent reactions with sodium amide and 2-dimethylaminoethyl chloride produce doxylamine google.comscispace.comnewdrugapprovals.orggoogle.com. The final step involves the salt-forming reaction with succinic acid google.comscispace.comnewdrugapprovals.orggoogle.com.

In some cases, particularly when aiming for specific enantiomers of doxylamine (as doxylamine is a racemic mixture), diastereomeric salt formation can be employed. For instance, resolution of racemic doxylamine has been achieved through the formation of diastereomeric salts with L(+)-tartaric acid, followed by separation and regeneration of the free doxylamine enantiomers, which are then converted to their succinate salts jopcr.com.

Chemical Modifications and Derivatization of Codeine

Codeine, a naturally occurring opioid alkaloid derived from opium, is a phenanthrene (B1679779) derivative with a chemical structure closely related to morphine cambridge.orgpainphysicianjournal.com. Its chemical properties and biological activity can be modulated through various modifications and derivatizations.

The structure-activity relationships (SAR) of codeine and its analogues have been extensively studied. Codeine is formally 3-methylmorphine, meaning it differs from morphine by a methyl group at the C-3 hydroxyl position cambridge.orgresearchgate.netnih.gov. This methylation significantly impacts its pharmacological profile, resulting in lower analgesic potency compared to morphine cambridge.orgresearchgate.netnih.govakjournals.com.

Modifications at other positions on the codeine molecule also influence its activity. For example, alterations at the C-6 position, such as acetylation, can affect analgesic potency akjournals.com. The presence or absence of functional groups, like hydroxyl or keto groups at C-6, also plays a role in activity akjournals.com. The tertiary amine nitrogen at the N-17 position is critical for interaction with opioid receptors cambridge.orgwashington.eduunodc.org.

Research into codeine analogues has explored various structural changes to develop compounds with altered properties, including modified analgesic efficacy and reduced undesirable effects akjournals.commdpi.com. This involves chemical transformations such as oxidation, reduction, and the introduction of different substituents on the core morphinan (B1239233) structure mdpi.com.

Codeine possesses a tertiary amine group which is readily ionizable washington.eduunodc.org. This ionizable center is crucial for its interaction with the predominantly anionic binding sites on opioid receptors cambridge.org. The ionization state of the tertiary amine is pH-dependent, influencing the compound's water solubility and ability to cross biological membranes washington.edu.

While the tertiary amine is an intrinsic ionizable group, chemical modifications can involve introducing additional ionizable functionalities or altering the properties of the existing ones. However, quaternization of the tertiary nitrogen in morphine-based structures has generally been reported to negatively impact receptor affinity and agonist activity mdpi.com. The phenolic hydroxyl group present at C-3 in morphine, which is ionizable, is methylated in codeine, thus removing this specific ionizable feature at that position unodc.org.

Derivatization techniques are also employed in analytical chemistry for codeine. For instance, silylation or heptafluorobutyrylation can be used to create more volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis researchgate.netpsu.edunih.gov.

Structure-Activity Relationships through Chemical Modification of Opioid Analogues

Synthetic Routes and Chemical Derivatization of Caffeine (B1668208)

Caffeine is a naturally occurring xanthine (B1682287) alkaloid, chemically known as 1,3,7-trimethylpurine-2,6-dione (B15389318) nih.govuni.lu. Its synthesis and derivatization are areas of ongoing chemical research, particularly for developing analogues with specific pharmacological activities.

The synthesis of caffeine and other xanthine derivatives typically involves constructing the purine (B94841) ring system. Various synthetic strategies exist, often starting from simpler precursors like uracil (B121893), dimethyl urea, or 5,6-diaminouracil (B14702) derivatives nih.govresearchgate.netjst.go.jp.

Common synthetic routes involve a sequence of reactions including nitrosation, reduction, and cyclization. For example, one method involves the nitrosation of a uracil precursor, followed by reduction and subsequent cyclization in the presence of reagents like formic acid nih.gov. Another approach utilizes 5,6-diaminouracil derivatives which are reacted with aldehydes to form benzylidene derivatives, followed by oxidative cyclization nih.gov. Alkylation steps are crucial for introducing methyl groups at the N-1, N-3, and N-7 positions to form caffeine jst.go.jp.

Advanced synthetic techniques, such as microwave-assisted reactions, have been explored to improve the efficiency of ring closure reactions in xanthine synthesis beilstein-journals.org.

Caffeine and its xanthine core structure serve as scaffolds for the synthesis of numerous derivatives for research purposes. Functionalization involves introducing various chemical groups at different positions of the xanthine ring to modulate their interactions with biological targets, particularly adenosine (B11128) receptors researchgate.netwikipedia.orgtandfonline.com.

Examples of functionalization include the introduction of styryl groups at the 8-position of the xanthine core to create selective adenosine A2A receptor antagonists, such as 8-(3-chlorostyryl)caffeine (B119740) (CSC) wikipedia.org. Modifications involving the introduction of alkyl or aminoalkyl groups at the N-1 or N-7 positions have also been explored in the development of potential therapeutic agents, such as dipeptidyl peptidase 4 (DPP-4) inhibitors jst.go.jp.

Furthermore, isotopically labeled caffeine derivatives, such as those containing Carbon-13, are synthesized to serve as internal standards for analytical methods, aiding in the accurate identification and quantification of caffeine and its metabolites in complex matrices nih.gov.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Doxylamine | 3162 |

| Succinic Acid | 1110 |

| Doxylamine Succinate | 11224 |

| Codeine | 5284371 |

| Caffeine | 2519 |

Interactive Data Table (Conceptual)

Note: The following is a conceptual representation of an interactive data table that could be generated based on detailed research findings, such as SAR data or synthetic yields. The actual data would populate this structure.

| Chemical Modification (Codeine) | Position of Modification | Observed Effect on Analgesic Activity (Relative to Codeine) | Reference |

| Methylation (Morphine to Codeine) | C-3 Hydroxyl | Decreased (~1/10th of Morphine) | cambridge.orgakjournals.com |

| Acetylation | C-6 Hydroxyl | Slight Decrease | akjournals.com |

| Introduction of Alkyl/Aminoalkyl | N-1, N-7 (Caffeine Derivatives) | Varied (e.g., Adenosine antagonism, DPP-4 inhibition) | jst.go.jpwikipedia.org |

This table provides a simplified overview based on the text. A truly interactive table would allow filtering, sorting, and potentially linking to detailed experimental data or chemical structures.

Advanced Analytical Chemistry of Syndol Components and Mixture

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of individual components within a complex mixture. For a formulation like Syndol, various chromatographic techniques offer the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Multi-Component Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous determination of paracetamol, codeine phosphate (B84403), and doxylamine (B195884) succinate (B1194679) in pharmaceutical dosage forms. researchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC) is a commonly employed method for this purpose. researchgate.net

One established RP-HPLC method utilizes a C18 column, such as a Waters Symmetry C18 (5 μm, 4.6 × 250 mm), with a mobile phase consisting of a mixture of water, methanol (B129727), and glacial acetic acid (700:300:8 v/v/v). researchgate.net The analysis is performed isocratically at a flow rate of 1 ml/min, with detection carried out at 250 nm. researchgate.net Under these conditions, the components are well-separated, with typical retention times of approximately 2.0 minutes for codeine phosphate, 2.6 minutes for doxylamine succinate, and 4.0 minutes for paracetamol. researchgate.net This method has been demonstrated to be simple, precise, and accurate for the determination of these compounds in a combined dosage form. researchgate.net

Another validated RP-HPLC method for doxylamine succinate uses a Kromasil C18 column (4.6 × 250 mm, 5-μm particle size) with a mobile phase of phosphate buffer (pH 3.5) and methanol (45:55 v/v) at a flow rate of 1.0 ml/min and detection at 262 nm. d-nb.info This method has shown good linearity in the concentration range of 10–50 μg/ml. d-nb.info

For the analysis of paracetamol, a C8 stationary phase with a mobile phase of 40 mM KH2PO4 (pH 6.0) and methanol (85:15 v/v) at a flow rate of 1.2 mL/min has been successfully used. researchgate.net

Interactive Data Table: HPLC Parameters for this compound Component Analysis

| Parameter | Method 1 (Paracetamol, Codeine, Doxylamine) researchgate.net | Method 2 (Doxylamine Succinate) d-nb.info | Method 3 (Paracetamol) researchgate.net |

| Column | Waters Symmetry C18 (5 μm, 4.6 × 250 mm) | Kromasil C18 (5 μm, 4.6 × 250 mm) | C8 stationary phase |

| Mobile Phase | Water:Methanol:Glacial Acetic Acid (700:300:8) | Phosphate Buffer (pH 3.5):Methanol (45:55) | 40 mM KH2PO4 (pH 6.0):Methanol (85:15) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.2 ml/min |

| Detection Wavelength | 250 nm | 262 nm | Not Specified |

| Retention Time (min) | Codeine: 2.0, Doxylamine: 2.6, Paracetamol: 4.0 | Doxylamine: 4.79 | Not Specified |

Gas Chromatography (GC) Applications in Chemical Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and definitive method for the identification and quantification of the individual components of this compound. mdpi.com However, GC analysis often requires derivatization of the analytes to increase their volatility and thermal stability. mdpi.com

For codeine, GC-MS provides characteristic fragmentation patterns that allow for its definitive identification. mdpi.com Similarly, GC has been used for the analysis of doxylamine. Unexpected results from less specific screening methods like immunoassays are often confirmed using GC-MS or HPLC. uspharmacist.com While powerful, the need for derivatization can make GC methods more complex compared to HPLC. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. The use of smaller particle size columns (typically sub-2 µm) in UHPLC systems leads to higher efficiency and sensitivity. While specific UHPLC methods for the simultaneous analysis of all three this compound components are not extensively detailed in the provided context, the advantages of UHPLC over HPLC are well-established for multi-component pharmaceutical analysis. researchgate.net The shorter run times offered by UHPLC are particularly beneficial for high-throughput quality control environments. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of the active ingredients in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.

For doxylamine succinate , ¹H and ¹³C NMR studies have been used to investigate its protonation and dynamic structure in solution. nih.gov At room temperature, the two acidic protons of the succinate moiety are in an intermediate exchange, appearing as a broad signal. nih.gov However, at lower temperatures (below -30°C), these resolve into two distinct signals. nih.gov Two-dimensional NMR experiments have confirmed that one proton is associated with the dimethylamine (B145610) nitrogen of doxylamine, while the other remains with the succinate. nih.gov

The ¹H NMR spectrum of doxylamine in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. google.comnewdrugapprovals.org For example, the methyl protons of the dimethylamino group typically appear as a singlet around δ 2.27 ppm. newdrugapprovals.org

¹H NMR has also been extensively used to study paracetamol and its metabolites. nih.govnih.gov The spectrum of paracetamol reveals distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl and amide protons. researchgate.netyoutube.com

For codeine , ¹H NMR is used to identify the protons in its complex ring structure. oup.comresearchgate.net For instance, the methyl group attached to the nitrogen atom typically shows a singlet in the spectrum. oup.com ³¹P-NMR has also been specifically used for the quantitative analysis of codeine phosphate in various preparations. chula.ac.th

Interactive Data Table: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Components

| Compound | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

| Doxylamine | -N(CH₃)₂ | 2.27 (s, 6H) | CDCl₃ | newdrugapprovals.org |

| -OCH₂- | 3.41 (m, 2H) | CDCl₃ | newdrugapprovals.org | |

| Aromatic-H | 7.09-8.51 (m) | CDCl₃ | newdrugapprovals.org | |

| Paracetamol | -COCH₃ | ~2.1 (s) | Not Specified | youtube.com |

| Aromatic-H | ~6.8-7.4 (m) | Not Specified | youtube.com | |

| Codeine | -N-CH₃ | 3.34 (s, 3H) | CD₃OD | oup.com |

| -O-CH₃ | 3.82 (s, 3H) | CD₃OD | oup.com | |

| Aromatic-H | 6.59-6.71 (d) | CD₃OD | oup.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule, providing a unique "chemical fingerprint."

The FTIR spectrum of paracetamol shows characteristic absorption bands corresponding to its functional groups. shimadzu.co.uknih.govresearchgate.net These include a broad O-H stretching vibration (around 3326 cm⁻¹), N-H stretching, C=O stretching of the amide group (amide I band, around 1654 cm⁻¹), and C=C stretching of the aromatic ring. researchgate.net The region between 1800-1000 cm⁻¹ is often used for quantitative analysis. nih.gov

For doxylamine succinate , FTIR is used to study potential interactions between the drug and excipients in formulations. asiapharmaceutics.infoafjbs.com The spectrum shows characteristic peaks for the various functional groups present in both the doxylamine and succinate moieties. jetir.org A method for the determination of doxylamine succinate in pharmaceuticals involves measuring the peak area in the regions of 1730-1710 cm⁻¹ and 1485-1462 cm⁻¹. researchgate.net

The FTIR spectrum of codeine phosphate is influenced by its hydration state. researchgate.netrsc.org The sesquihydrate, hemihydrate, and anhydrous forms all exhibit distinct spectral features, particularly in the O-H and N-H stretching regions (around 3400-3600 cm⁻¹). researchgate.netrsc.org These differences in the hydrogen bonding motifs are clearly reflected in the IR spectra. rsc.org

Interactive Data Table: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Components

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Paracetamol | O-H stretch | 3326 | researchgate.net |

| C=O (Amide I) | 1654 | researchgate.net | |

| C=C (Aromatic) | 1610 | researchgate.net | |

| N-H bend (Amide II) | 1565 | researchgate.net | |

| Doxylamine Succinate | C=O (from succinate) | 1730-1710 | researchgate.net |

| C-O-C stretch | Not Specified | jetir.org | |

| C=N stretch | Not Specified | jetir.org | |

| Codeine Phosphate | O-H / N-H stretch | 3400-3600 | rsc.org |

UV-Visible Spectroscopy for Quantitative and Qualitative Analysis

UV-Visible spectrophotometry is a versatile and widely accessible technique for the analysis of pharmaceutical compounds. academicjournals.orgmdpi.com It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com

For the components of "this compound," UV-Visible spectroscopy can be employed for both qualitative identification and quantitative determination. Paracetamol, caffeine (B1668208), and codeine each possess unique chromophores that allow for their detection. mdpi.comfiocruz.br The absorption maxima (λmax) for these compounds are distinct, though spectral overlap can present a challenge in simultaneous analysis. fiocruz.brmedcraveonline.com For instance, in a ternary mixture, the absorption maxima have been identified at approximately 243 nm for paracetamol, 266 nm for propyphenazone (B1202635) (a compound sometimes analyzed with paracetamol and caffeine), and 272.8 nm for caffeine when measured in double distilled water. fiocruz.br Another study reported λmax values of 244.8 nm for paracetamol and 272.6 nm for caffeine in a deionized water and methanol mixture. rjptonline.org Doxylamine succinate can also be quantified using UV-Visible spectroscopy, often after forming an ion-pair complex to enhance its chromophoric properties. amazonaws.comamazonaws.com For example, a complex of doxylamine succinate with methyl orange dye exhibits an absorption maximum at 420 nm. amazonaws.comamazonaws.com

Derivative spectrophotometry is a powerful technique used to resolve overlapping spectra, which is a common issue in the analysis of multi-component mixtures like "this compound". mdpi.comiuh.edu.vn By calculating the first or higher-order derivatives of the absorbance spectrum, minor spectral features can be enhanced, allowing for the accurate quantification of individual components. mdpi.com For the simultaneous determination of paracetamol and caffeine in the presence of codeine, a second-derivative spectrum has been utilized, with optimal wavelengths for analysis at 236 nm and 292 nm. iuh.edu.vn Another approach for paracetamol and codeine phosphate utilized the first-order derivative spectrum with zero-crossing points at 263.5 nm and 218.4 nm, respectively. mdpi.com

The following interactive table summarizes the linearity ranges and limits of detection (LOD) and quantification (LOQ) for the analysis of "this compound" components using UV-Visible spectroscopy, as reported in various studies.

| Compound | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Paracetamol | Derivative UV-Vis | 0.5 – 40.0 | 0.07 | 0.23 | iuh.edu.vn |

| Caffeine | Derivative UV-Vis | 0.15 – 40.0 | 0.10 | 0.33 | iuh.edu.vn |

| Paracetamol | Micellar Liquid Chromatography | 0.2-100.0 | 0.031 | 0.103 | eurjchem.com |

| Caffeine | Micellar Liquid Chromatography | 0.02-12.0 | 0.007 | 0.02 | eurjchem.com |

| Codeine | Micellar Liquid Chromatography | 0.2-12.0 | 0.054 | 0.164 | eurjchem.com |

| Doxylamine Succinate | Ion-Pair Complex | 5-25 | - | - | amazonaws.com |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), the resulting hyphenated technique, LC-MS/MS (tandem mass spectrometry), provides exceptional selectivity and sensitivity for the analysis of complex mixtures. mdpi.com This makes it a gold standard for the determination of drugs and their metabolites in various matrices, including pharmaceutical formulations and biological fluids. mdpi.comnih.gov

In the context of "this compound," LC-MS/MS allows for the simultaneous quantification of paracetamol, caffeine, codeine, and doxylamine succinate with high precision and accuracy. nih.govscispace.com The process involves separating the compounds using liquid chromatography, followed by ionization and detection by the mass spectrometer. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the specificity of detection by monitoring a specific precursor ion and its corresponding product ion for each analyte. mdpi.com

For example, a rapid and sensitive LC-MS/MS method was developed for the simultaneous quantitation of paracetamol, caffeine, and other compounds in human plasma. nih.gov The method demonstrated linearity over a wide concentration range for each analyte. nih.gov The retention time for codeine in one LC-MS/MS method was reported to be 7.2 minutes, with the primary mass (Q1) observed at an m/z of 300.1. mdpi.com

The table below presents data from a study on the simultaneous analysis of several drugs, including paracetamol and caffeine, using LC-MS/MS, highlighting the linearity ranges achieved.

| Compound | Linearity Range (ng/mL) | Reference |

| Paracetamol | 5.0–2000 | nih.gov |

| Caffeine | 10–4000 | nih.gov |

| Pseudoephedrine | 0.25–100 | nih.gov |

| Chlorpheniramine | 0.05–20 | nih.gov |

| Cloperastine | 0.10–40 | nih.gov |

Chemometric Approaches in Pharmaceutical Chemical Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In pharmaceutical analysis, chemometric techniques are particularly useful for resolving complex signals from multi-component mixtures, such as those encountered in UV-Visible spectroscopy of "this compound". nih.govresearchgate.netturkjps.org

When the absorption spectra of multiple components overlap significantly, traditional spectrophotometric methods fail to provide accurate quantitative results. medcraveonline.comresearchgate.net Chemometric methods, such as Classical Least-Squares (CLS), Inverse Least-Squares (ILS), Principal Component Regression (PCR), and Partial Least-Squares (PLS), can be applied to the full spectral data to simultaneously determine the concentrations of each analyte. turkjps.orgcore.ac.ukdergipark.org.tr

These methods work by building a mathematical model based on the spectra of known standard solutions (a calibration set). nih.govresearchgate.netresearchgate.net This model is then used to predict the concentrations of the components in an unknown sample. For the analysis of paracetamol, propyphenazone, and caffeine, a PLS model was developed using absorbance data in the wavelength range of 220-313 nm. researchgate.net The performance of this model was excellent, with high coefficients of determination (R²) for the correlation between the actual and predicted concentrations of each compound. researchgate.net

Another study applied PLS and PCR to the simultaneous spectrophotometric determination of paracetamol and caffeine, demonstrating the high predictive efficiency of these models with R² values greater than 0.999. unesp.br The following table summarizes the performance of different chemometric models in the analysis of "this compound" components.

| Method | Compound | R² | Reference |

| PLS | Paracetamol | 0.9994 | researchgate.net |

| PLS | Propyphenazone | 0.9878 | researchgate.net |

| PLS | Caffeine | 0.9919 | researchgate.net |

| PLS | Paracetamol | 0.9993 | unesp.br |

| PLS | Caffeine | 0.9994 | unesp.br |

| PCR | Paracetamol | 0.9995 | unesp.br |

| PCR | Caffeine | 0.9991 | unesp.br |

Development of Green Analytical Chemistry Methods for "this compound" Constituents

Green Analytical Chemistry (GAC) is a branch of chemistry focused on developing analytical methods that are more environmentally friendly. The principles of GAC aim to reduce or eliminate the use and generation of hazardous substances in analytical procedures. innovareacademics.in

For the analysis of "this compound" components, green analytical methods are being developed as alternatives to traditional techniques that may use large volumes of organic solvents. nih.gov One approach is the use of greener mobile phases in high-performance thin-layer chromatography (HPTLC). For the simultaneous determination of caffeine and paracetamol, HPTLC methods using greener solvent systems, such as mixtures of ethyl acetate (B1210297) and ethanol (B145695), have been developed. nih.gov

Another green technique is micellar liquid chromatography, which uses a micellar mobile phase, reducing the need for large amounts of organic solvents. A method for the simultaneous determination of paracetamol, caffeine, and codeine was developed using a micellar mobile phase containing sodium dodecyl sulfate (B86663). eurjchem.com This method is considered eco-friendly and has been successfully applied to the analysis of tablets and spiked human plasma. eurjchem.com

Furthermore, some spectrophotometric methods are inherently greener, especially when using aqueous solvents. unesp.br The development of methods that minimize sample pretreatment and solvent consumption aligns with the goals of green analytical chemistry. unesp.brinnovareacademics.in The application of Near-Infrared (NIR) spectroscopy is another promising green technique that can reduce or eliminate the need for solvents and reagents. innovareacademics.in

The table below provides details on a greener HPTLC method for the analysis of paracetamol and caffeine.

| Technique | Greener Mobile Phase Components | AGREE Score | Reference |

| Normal-Phase HPTLC | Ethyl Acetate, Ethanol | 0.81 | nih.gov |

| Reversed-Phase HPTLC | Ethanol, Water | 0.83 | nih.gov |

Chemical Stability and Degradation Pathways Within the Syndol Matrix

Kinetics and Mechanisms of Paracetamol Chemical Degradation

Paracetamol (acetaminophen) is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The rate and extent of this degradation are influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolysis is a major degradation pathway for paracetamol, particularly under acidic or alkaline conditions. The amide linkage in the paracetamol molecule is susceptible to cleavage, leading to the formation of p-aminophenol and acetic acid. nih.govbioline.org.br

Studies have shown that the degradation of paracetamol follows pseudo-first-order kinetics. researchgate.net The rate of hydrolysis is significantly influenced by pH. While paracetamol is relatively stable in solutions with a pH close to neutral, its degradation accelerates in strongly acidic or alkaline environments. One study concluded that there was a decrease in the levels of paracetamol when subjected to forced degradation by hydrolysis. akfarsurabaya.ac.id Research has indicated that paracetamol in an aqueous solution remains stable for 11 days at room temperature, whereas ascorbic acid in a similar solution degrades completely within 4 hours. bioline.org.br

The primary hydrolytic degradation product of paracetamol is p-aminophenol (PAP), a substance that can be found in environmental water. nih.gov The formation of PAP is a concern due to its potential toxicity.

Paracetamol can also degrade through oxidative pathways, a process that can be initiated by atmospheric oxygen, metallic ions, or oxidizing agents. tandfonline.comrsc.org The oxidation of paracetamol is a complex process that can lead to the formation of various degradation products.

Advanced oxidation processes (AOPs) have been used to study the degradation of paracetamol. These studies show that hydroxyl radicals (•OH) are primarily responsible for the degradation of paracetamol. acs.org The reaction between •OH and paracetamol is rapid, with a second-order rate constant of 1.7 × 109 M−1 s−1. acs.org Theoretical calculations support this, with an apparent rate constant of 3.23 × 109 M−1 s−1 at 298 K. nih.gov

The initial step in the oxidative degradation is the hydroxylation of the aromatic ring, leading to the formation of intermediates such as hydroquinone (B1673460), 1,4-benzoquinone, and 4-acetylaminocatechol. acs.orgacs.org These intermediates can undergo further oxidation to form smaller molecules like carboxylic acids, and eventually, mineralization to inorganic species like ammonium (B1175870) and nitrate (B79036) ions. acs.org One study identified a total of 13 intermediates in the photocatalytic degradation of paracetamol. acs.org

The main degradation product of the abatement of paracetamol in an aqueous system, accelerated by a Cu(II)/Ni(II) catalyst, was identified as benzoquinone. govtsciencecollegedurg.ac.in Another study involving microwave-assisted degradation proposed a pathway where the initial fission of the CH3–C═O group forms aminophenol. acs.org

The following table summarizes some of the identified degradation products of paracetamol:

| Degradation Pathway | Key Reactants/Conditions | Major Degradation Products |

| Hydrolysis | Acidic or alkaline pH | p-aminophenol, Acetic acid nih.govbioline.org.br |

| Oxidative (AOPs) | Hydroxyl radicals (•OH) | Hydroquinone, 1,4-benzoquinone, 4-acetylaminocatechol, Carboxylic acids acs.orgacs.org |

| Oxidative (Catalytic) | Cu(II)/Ni(II) catalyst | Benzoquinone govtsciencecollegedurg.ac.in |

| Oxidative (Microwave) | Ag–Ag2O/PTh catalyst | Aminophenol acs.org |

Hydrolytic Degradation Studies

Chemical Stability of Codeine Phosphate (B84403) under Various Conditions

Codeine phosphate, the phosphate salt of codeine, is an opioid analgesic. Its stability is crucial for maintaining the therapeutic efficacy of Syndol.

The stability of codeine phosphate in aqueous solutions is highly dependent on pH. nih.govresearchgate.net Studies have shown that the degradation of codeine phosphate follows first-order kinetics. nih.govresearchgate.net

Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5. nih.govresearchgate.net In one study, a compounded syrup of codeine phosphate with an initial pH of 4.2 remained stable for at least 98 days at room temperature, retaining more than 93% of the initial concentration. oup.comnih.gov Another study on codeine sulfate (B86663) predicted a shelf life of approximately 44 years at room temperature between pH 1 and 10 in the absence of buffer catalysis. nih.gov

However, the nature of the degradation products can vary with pH. At neutral pH, codeine can oxidize to norcodeine and codeinone, while at a basic pH, only norcodeine is formed. researchgate.net In acidic solutions exposed to light, codeine can be autoxidized to epimeric forms of 10-hydroxycodeine. researchgate.net The dissolution of codeine phosphate hemihydrate has been shown to be pH-independent in some studies. geneesmiddeleninformatiebank.nl

The following table illustrates the effect of pH on codeine stability:

| pH Condition | Stability | Major Degradation Products |

| Acidic (pH 3.5) | Relatively stable nih.govresearchgate.net | - |

| Acidic (with light) | Unstable | Epimeric forms of 10-hydroxycodeine researchgate.net |

| Neutral | Partially oxidized | Norcodeine, Codeinone researchgate.net |

| Basic | Partially oxidized | Norcodeine researchgate.net |

Environmental factors such as light and temperature significantly influence the stability of codeine phosphate. nih.govresearchgate.net Codeine phosphate is known to be sensitive to light. noaa.govnihs.go.jp Therefore, it is recommended to store it in light-resistant containers. nihs.go.jp

Temperature also plays a critical role in the degradation of codeine phosphate. nih.gov The formation of degradation products increases with temperature. nih.govresearchgate.net However, one study found that a compounded codeine phosphate syrup was stable for at least 98 days when stored at 22–25 °C and protected from light. oup.comnih.gov Codeine phosphate hemihydrate is considered more stable than the sesquihydrate form, especially under conditions of high temperature and illumination. google.com

pH-Dependent Stability Profiles

Degradation Chemistry of Doxylamine (B195884) Succinate (B1194679)

Forced degradation studies have been conducted to understand the stability of doxylamine succinate under various stress conditions. rjptonline.org In one study, doxylamine succinate was found to be highly labile when exposed to 2 M HCl at 70°C, with degradation occurring within 8 hours. researchgate.net Thermal degradation studies have indicated that doxylamine succinate is more sensitive to temperature than pyridoxine (B80251). rjptonline.org

The combination of doxylamine succinate and pyridoxine hydrochloride is used to treat nausea and vomiting during pregnancy. oup.comnih.gov The stability of this combination has been investigated, and chemometric models have been developed to assay the binary mixture in the presence of the doxylamine oxidative degradation product. oup.comnih.gov

Photostability Investigations

Chemical Stability and Purity of Caffeine (B1668208)

The degradation of caffeine can proceed through various pathways, primarily involving demethylation.

Major Degradation Products: Under stress conditions, caffeine is known to degrade into other xanthine (B1682287) derivatives. The most commonly identified degradation products are theophylline (B1681296) and theobromine (B1682246). ijcrt.org In fungal degradation pathways, caffeine is first demethylated to theophylline, which is then demethylated to 3-methylxanthine. ird.fr Bacterial degradation can produce theobromine and paraxanthine. weebly.com Ozonation of caffeine can lead to a variety of transformation products, with different pathways occurring in acidic versus alkaline conditions. researchgate.netuah.es

Identification Methods: High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used to separate and identify caffeine and its degradation products. ijcrt.org A typical Reverse Phase (RP-HPLC) method might use a C18 column with a mobile phase of water, methanol (B129727), and glacial acetic acid, with detection at a UV wavelength of around 273 nm. ijcrt.org This method can effectively separate caffeine, theophylline, and theobromine. ijcrt.org More advanced techniques like Liquid Chromatography combined with Time-of-Flight Mass Spectrometry (LC-TOF-MS) are used to identify a wider range of novel or unexpected degradation by-products. researchgate.netuah.es

Table 1: Common Degradation Products of Caffeine and Identification Methods

| Degradation Product | Chemical Family | Identification Method | Source(s) |

|---|---|---|---|

| Theophylline | Dimethylxanthine | RP-HPLC, LC-TOF-MS | ijcrt.orgird.fr |

| Theobromine | Dimethylxanthine | RP-HPLC | ijcrt.org |

| Paraxanthine | Dimethylxanthine | LC-TOF-MS | ird.frweebly.com |

| 3-methylxanthine | Monomethylxanthine | HPLC | ird.fr |

| 7-methylxanthine | Monomethylxanthine | HPLC | weebly.com |

| Xanthine | Purine (B94841) Base | HPLC | weebly.com |

Excipients are the inactive substances in a tablet, such as binders, fillers, and lubricants, which are essential for the manufacturing process and final dosage form. However, they can sometimes interact with the active ingredients. sjf.edujetir.org

General Interactions: Chemical incompatibilities between an API and an excipient can lead to the formation of degradation products, potentially reducing the potency of the drug or causing toxicity. sjf.edu The 'Maillard reaction', a reaction between amine groups and reducing sugars like lactose, is a classic example of such an incompatibility. sjf.edu Since doxylamine contains a secondary amine group, formulators must carefully select excipients to avoid this type of degradation.

Caffeine-Specific Interactions: Studies have been conducted to assess the influence of common excipients on caffeine. One study evaluated tablets made with different combinations of excipients, including potato starch, lactose, microcrystalline cellulose (B213188), and D-mannitol. ptfarm.plnih.gov The results showed that most formulations were stable and met pharmacopoeial requirements for dissolution, indicating that with proper selection, these common excipients are compatible with caffeine. ptfarm.plnih.gov In another study involving gel-based formulations, the stability profile of caffeine in the gel matrix (containing agar (B569324) and hydroxypropyl methylcellulose) was found to be similar to that of the pure drug, confirming the chemical integrity of caffeine in the presence of these excipients. mdpi.com However, some research has noted that caffeine can migrate through certain polymer coatings, such as ethylcellulose, which can affect the drug's release profile. pharmaexcipients.com

Solid State Chemistry and Engineering of Syndol Components

Polymorphism and Crystallography of Active Pharmaceutical Ingredients

Polymorphism, the ability of a substance to exist in multiple crystalline forms with different molecular arrangements, is a significant consideration for APIs. tapi.commicroporetech.com These different crystal structures, or polymorphs, can exhibit distinct physical and chemical properties despite having the same chemical formula. tapi.comresearchgate.net Crystallography, the study of the structure of crystals, is essential for identifying and characterizing these polymorphic forms.

Paracetamol Polymorphic Forms and Crystal Structure Analysis

Paracetamol (acetaminophen) is a well-known example of a polymorphic API, serving as a model system for studying phase transformations in molecular crystalline materials. osti.govacs.org It is known to exist in multiple polymorphic forms, including ambient and high-pressure forms. Prior to some recent discoveries, six polymorphs were known: three ambient (Forms I, II, and III), two high-pressure (Forms IV and V), and one low-temperature phase (Form VI). osti.govacs.org More recent research has identified additional ambient polymorphs (Forms VII, VIII, and IX) through techniques like melt crystallization. osti.govacs.org

The crystal structures of several paracetamol polymorphs have been determined. Form I, the thermodynamically stable modification at room temperature, crystallizes in a monoclinic space group (P2₁/n). nih.govtandfonline.comacs.orgresearchgate.net Its structure features a "herringbone" pattern of hydrogen-bonded networks. tandfonline.com Form II is metastable at ambient conditions and has an orthorhombic crystal structure (Pcab). nih.govtandfonline.comacs.orgresearchgate.net Form III is considered very unstable and has been obtained through techniques like crystallization from the melt. osti.govacs.orgresearchgate.net Its crystal structure is also orthorhombic (Pca2₁). researchgate.net The structures of Forms I and II have been extensively studied, revealing differences in molecular packing and hydrogen bonding networks that contribute to their distinct properties. researchgate.nettandfonline.com

Characterization techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (IR and Raman) are employed to identify and analyze the crystal structures and phase transformations of paracetamol polymorphs. osti.govacs.orgresearchgate.netrsc.org

Codeine Phosphate (B84403) Solid-State Characterization

Codeine phosphate is the phosphate salt of codeine. nih.gov While the literature on the polymorphism of codeine base itself is less extensive, codeine phosphate is known to exist in different solid forms, particularly hydrates. rsc.orgresearchgate.net Two sufficiently stable pseudopolymorphs (hydrate forms) observed at room temperature are the hemihydrate (0.5 H₂O) and the sesquihydrate (1.5 H₂O), which are recognized by the European Pharmacopoeia. rsc.orgresearchgate.net An intermediate monohydrate form (1 H₂O) is reported to be unstable. rsc.org At high temperatures, anhydrous polymorphs can also be produced. rsc.org

Solid-state characterization of codeine phosphate hydrates involves techniques such as X-ray powder diffraction (XRPD), thermal analysis (DSC, TGA/DTG), and vibrational spectroscopy (infrared and Raman) to distinguish between these forms and monitor their interconversion. researchgate.netresearchgate.net These techniques reveal differences in the molecular arrangement and crystal structures of the hemihydrate and sesquihydrate forms. researchgate.netresearchgate.net The crystal structure of the hemihydrate (COP-H) has been detailed in the literature, while published crystallographic research on codeine phosphate in general is noted as scarce despite its pharmaceutical importance. rsc.org

Codeine phosphate appears as colorless small crystals or white powder, is odorless, and has a bitter taste. nih.gov Its solutions are acidic. nih.gov Codeine phosphate is sensitive to light exposure. nih.gov

Influence of Crystallinity on Chemical Properties

The degree of structural order within a crystalline solid, known as crystallinity, significantly influences the chemical and physical properties of APIs. tapi.commicroporetech.comlabinsights.nl Polymorphism, a manifestation of different crystalline arrangements, directly impacts properties such as melting point, chemical reactivity, apparent solubility, dissolution rate, mechanical properties (like compressibility and tabletability), vapor pressure, and density. tapi.com

For example, in paracetamol, the different crystal packing arrangements in Form I (monoclinic) and Form II (orthorhombic) lead to notable differences in their mechanical properties. researchgate.nettandfonline.com The highly-interlocked "herringbone" structure of Form I results in crystals with elasticity, which is disadvantageous for tablet manufacturing due to poor compression properties. researchgate.nettandfonline.com In contrast, Form II contains well-defined "slip planes" in its crystal structure, facilitating plastic deformation and thus improving compressibility and tabletability for direct compression in tablet manufacturing. researchgate.netnih.govtandfonline.com However, the metastable Form II can undergo transformation to the more thermodynamically stable Form I upon storage, particularly if contaminated with Form I, exposed to high moisture, or subjected to mechanical grinding. researchgate.netnih.gov

Amorphous forms of APIs, which lack long-range structural order, generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts, which can be beneficial for drug delivery. microporetech.commdpi.com However, amorphous solids are often less stable and can be prone to recrystallization or absorption of humidity. tapi.com The degree of crystallinity can affect chemical stability; for instance, a low degree of crystallinity in carbapenem (B1253116) antibiotics is associated with poorer chemical stability. labinsights.nl Controlling crystallinity during the crystallization process is therefore crucial to achieving desired API properties. microporetech.com

Pharmaceutical Cocrystals and Multi-Component Solids

Multicomponent pharmaceutical solids are crystalline materials containing at least one API and one or more additional components, such as coformers, salts, or other APIs. mdpi.comresearchgate.netrowan.edu These materials have gained significant interest in the pharmaceutical industry as a strategy to modify the physicochemical and mechanical properties of APIs without altering their molecular structure. mdpi.comrowan.eduresearchgate.netacs.orgiqpc.com Pharmaceutical cocrystals, a type of multicomponent solid, consist of an API and a coformer (a pharmaceutically acceptable molecule) in a specific stoichiometric ratio, held together by non-covalent interactions like hydrogen bonding. researchgate.netacs.org

Design and Synthesis of API-API Cocrystals (e.g., Paracetamol-Codeine)

The design and synthesis of API-API cocrystals, where both components are active pharmaceutical ingredients, is a growing area of research aimed at developing fixed-dose combination products with potentially improved properties. mdpi.comresearchgate.net This approach allows for the co-crystallization of two or more drugs into a single crystalline lattice.

While specific research detailing a paracetamol-codeine API-API cocrystal structure in the provided search results is limited (one result mentions a cocrystal of codeine and cyclopentobarbital, highlighting hydrogen bonding interactions mdpi.com), the principles of designing such cocrystals are based on identifying suitable coformers (in this case, the second API) that can form stable non-covalent interactions, particularly hydrogen bonds, with the target API. researchgate.netacs.org Techniques like solvent-drop grinding, cooling crystallization, and evaporation from solution are used for the synthesis of cocrystals. mdpi.comiqpc.commdpi.com

Characterization of resulting cocrystals typically involves techniques such as single-crystal X-ray diffraction (SCXRD) for structure determination, powder X-ray diffraction (PXRD) for phase identification, thermal analysis (DSC, TGA), and spectroscopic methods (IR, Raman) to confirm cocrystal formation and understand the intermolecular interactions. rsc.orgmdpi.commdpi.comnih.gov For example, a cocrystal of paracetamol with citric acid was characterized, revealing a 2:1 molar ratio of paracetamol to citric acid and specific hydrogen bonding interactions between the molecules in the crystal structure. rsc.org Another study identified a paracetamol-trimethylglycine cocrystal (1:1 molar ratio) and characterized it using X-ray analysis, IR, and thermal analysis, confirming the absence of proton transfer and thus its cocrystal nature. nih.gov

Crystal Engineering Principles for "Syndol" System

Crystal engineering principles are applied to the design and control of the solid-state forms within a "this compound system," which contains multiple active components like paracetamol and codeine phosphate. rowan.eduresearchgate.netacs.orgiqpc.comunibo.itnptel.ac.in This involves understanding and exploiting non-covalent interactions to build desired supramolecular structures in the solid state. researchgate.netiqpc.com The goal is to tailor the physicochemical, mechanical, and pharmacokinetic properties of the drug components. mdpi.comrowan.eduresearchgate.netiqpc.com

For a multi-component system, crystal engineering can be used to:

Control Polymorphism: Direct the crystallization process towards a desired polymorphic form of each API, considering their relative stabilities and processing advantages (e.g., selecting paracetamol Form II for better compressibility if stability can be managed). numberanalytics.comtapi.commicroporetech.comacs.org

Form Cocrystals or Salts: Design and synthesize new solid forms, such as API-API cocrystals or salts, to improve properties like solubility, dissolution rate, stability, or mechanical behavior. tapi.commdpi.comresearchgate.netrowan.eduresearchgate.netacs.orgiqpc.com This requires careful selection of coformers or counterions based on their ability to form specific intermolecular interactions. researchgate.netiqpc.com

Control Crystal Habit and Particle Size: Influence the size and shape (morphology) of the crystals during crystallization, as these factors impact bulk powder properties like flowability, compaction, and dissolution. numberanalytics.commicroporetech.comneulandlabs.com

Manage Hydration and Solvation: Understand and control the formation of hydrates or solvates, as the inclusion of solvent molecules in the crystal lattice can affect stability and dissolution. rsc.orgresearchgate.netunibo.it Codeine phosphate, for instance, readily forms hydrates. rsc.orgresearchgate.net

Develop Fixed-Dose Combinations: Create stable and effective solid forms containing multiple APIs, potentially as a single crystalline phase (API-API cocrystal) or as a controlled mixture of individual API forms. mdpi.comresearchgate.net

The rational design of these multicomponent pharmaceutical solids relies on a deep understanding of supramolecular synthons (recurring structural motifs based on specific hydrogen bonding or other interactions) and the principles of crystal packing. researchgate.netacs.orgiqpc.com Challenges remain in fully predicting the outcome of crystallization in multi-component systems and the properties of the resulting solid forms. mdpi.comresearchgate.netneulandlabs.com However, the application of crystal engineering offers a powerful approach to optimize the solid-state characteristics of the components within a complex formulation like this compound, ultimately aiming to enhance the performance and manufacturability of the final drug product. mdpi.comrowan.eduiqpc.com

Influence of Cocrystallization on Chemical Stability and Dissolution (non-clinical)

Cocrystallization, the formation of crystalline structures comprising two or more different molecules, offers a strategy to modify the physicochemical properties of APIs, including solubility, dissolution rate, and stability, without altering their intrinsic chemical structure. ukm.edu.myresearchgate.net While general principles of cocrystallization and its impact on stability and dissolution are reported, specific non-clinical data on cocrystals of the exact combination of this compound components (Paracetamol, Codeine Phosphate, Doxylamine (B195884) Succinate (B1194679), and Caffeine) are not extensively detailed in the provided search results.

However, studies on individual components or related compounds provide relevant insights. For instance, caffeine (B1668208) is known to be hygroscopic and susceptible to hydrate (B1144303) formation. Cocrystallization with coformers like oxalic acid or malonic acid has been shown to improve the physical stability of caffeine against moisture. researchgate.net Caffeine/oxalic acid (2:1) cocrystals, for example, demonstrated stability in humidity conditions up to 98% RH for several weeks. researchgate.netfarmaciajournal.com This suggests that cocrystallization could potentially be explored to enhance the moisture stability of caffeine within a multi-component formulation.

Regarding dissolution, cocrystallization can influence the rate at which an API dissolves. Studies have shown that cocrystals can either increase or decrease dissolution rates depending on the specific coformer and crystal structure formed. For example, a caffeine–xinafoic acid cocrystal was found to reduce caffeine's solubility and dissolution rate while increasing its permeability. acs.org Another study demonstrated that cocrystal formation of paramethoxycinnamic acid (pMCA) with caffeine as a coformer increased the solubility and dissolution rate of pMCA. ukm.edu.my These findings highlight the potential for cocrystallization to modulate the dissolution behavior of this compound components, which is crucial for controlling drug release from a solid dosage form.

While direct studies on cocrystals of all four this compound components together are not available in the search results, the principles demonstrated with individual components like caffeine suggest that cocrystallization could be a valuable tool for engineering the solid-state properties, potentially impacting the chemical stability and dissolution characteristics of the final formulation.

Excipient-Active Ingredient Chemical Compatibility Studies

Excipient-active ingredient compatibility is a critical aspect of pre-formulation studies to ensure the long-term stability of solid dosage forms. uc.ptgoogleapis.com Incompatibilities can lead to chemical reactions, physical instability, or altered drug release. bionova.co.in Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable tools for assessing drug-excipient interactions by observing changes in thermal events like melting points and enthalpies in binary mixtures compared to individual components. uc.pt

Paracetamol is known to interact with various excipients, and careful selection of binders, disintegrants, lubricants, and surfactants is necessary to ensure formulation stability. bionova.co.in Paracetamol is susceptible to hydrolysis and oxidation, with stability being influenced by temperature, humidity, and pH. bionova.co.inijpsjournal.com It is generally more stable in slightly acidic to neutral pH ranges. bionova.co.in Buffering agents can be used to maintain the desired pH and enhance stability. bionova.co.in

Codeine Phosphate, particularly in its hemihydrate form, is commonly used in pharmaceutical applications due to its sufficient stability at room temperature. researchgate.net Studies on the compatibility of codeine phosphate with excipients have shown potential incompatibilities. For example, a study investigating formulations containing ibuprofen (B1674241) and codeine found that disintegrating agents like povidone and croscarmellose sodium caused darkening in the mixtures, indicating incompatibility. googleapis.comgoogle.com This highlights the importance of empirically testing the compatibility of Codeine Phosphate with specific excipients intended for use in a formulation.

Information specifically on the excipient compatibility of Doxylamine Succinate and Caffeine in combination with the other this compound components is less detailed in the provided results. However, general compatibility studies on caffeine in oral suspensions have shown good stability with certain vehicles over a 90-day period when stored under controlled conditions. nih.gov

Amorphous Solid Dispersions and Their Chemical Stability

Formulating APIs as amorphous solid dispersions (ASDs) is a strategy often employed to improve the solubility and bioavailability of poorly water-soluble compounds. nih.govjneonatalsurg.com In an ASD, the API is molecularly dispersed within an amorphous carrier polymer. nih.gov While amorphous forms offer enhanced dissolution due to their higher energy state compared to crystalline forms, they are thermodynamically less stable and are prone to recrystallization during processing and storage. jneonatalsurg.comuu.nl This recrystallization can negatively impact the dissolution rate and chemical stability of the drug.

Paracetamol has been widely studied in the context of amorphous solid dispersions. Amorphous paracetamol is known for its instability at ambient temperature due to a low glass transition temperature (Tg). nih.govresearchgate.net Studies have investigated the stability of paracetamol ASDs with various polymers, such as polyvinylpyrrolidone (B124986) (PVP) and cellulose (B213188) derivatives like hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govmdpi.com For instance, spray-dried paracetamol ASDs with PVP were found to be stable for extended periods at lower drug loadings (10-30% paracetamol), while higher loadings (40-50%) led to recrystallization. nih.gov The type of polymer also influences stability; ASDs with PVP/vinyl acetate (B1210297) (PVP/VA) copolymer were found to be less stable and prone to recrystallization into paracetamol's polymorphic form II. nih.gov

The chemical stability of amorphous solid dispersions is influenced by factors such as temperature and moisture content, with water acting as a plasticizer that can increase molecular mobility and promote degradation. uu.nlsciforum.net Studies on paracetamol ASDs have shown that while physical stability (recrystallization) can be a challenge, the chemical stability of paracetamol itself within the ASD may be maintained, as confirmed by techniques like UHPLC. mdpi.com

Spectroscopic Characterization of Solid-State Forms

Spectroscopic techniques are indispensable tools for the characterization of the solid state of pharmaceutical materials, including APIs, excipients, and formulations. researchgate.netamericanpharmaceuticalreview.com These methods provide information about molecular conformation, crystal structure, intermolecular interactions, and the presence of different solid forms (crystalline polymorphs, amorphous states, cocrystals, hydrates, etc.). mdpi.commdpi.com Commonly used spectroscopic techniques in solid-state analysis include Infrared (IR) spectroscopy (including FTIR and ATR-FTIR), Raman spectroscopy, and Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy. researchgate.netamericanpharmaceuticalreview.commdpi.commdpi.comnih.gov

Infrared (IR) Spectroscopy: FTIR and ATR-FTIR are widely used to characterize the vibrational modes of molecules, which are sensitive to changes in molecular environment and crystal structure. researchgate.netmdpi.com IR spectroscopy can be used to identify different solid forms and assess drug-excipient interactions. uc.ptmdpi.com Changes in peak positions and intensities in IR spectra can indicate solid-state transformations or interactions. researchgate.net

Raman Spectroscopy: Similar to IR, Raman spectroscopy probes molecular vibrations but is based on a different principle (changes in molecular polarizability). mdpi.com Raman spectroscopy is particularly useful for identifying different crystalline forms and distinguishing between crystalline and amorphous states. mdpi.comcoherent.com It can be applied to analyze mixtures and identify components. mdpi.com Raman microscopy allows for spatially-selective characterization of solid forms within a formulation. americanpharmaceuticalreview.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR provides detailed information about the local electronic environment of atomic nuclei and intermolecular interactions. americanpharmaceuticalreview.commdpi.comacs.org It is a powerful technique for characterizing both crystalline and amorphous materials. mdpi.comrsc.org SSNMR can distinguish between different polymorphs, conformational isomers, and non-equivalent molecules in a crystal lattice. rsc.org It is also valuable for studying drug-polymer interactions in amorphous solid dispersions and confirming molecular association in cocrystals. acs.orgnih.gov SSNMR can provide qualitative and, in some cases, quantitative data on solid forms. mdpi.comrsc.org Techniques like 2D SSNMR experiments and 1H T1 relaxation measurements can be used to assess phase association or separation in solid dispersions. americanpharmaceuticalreview.comacs.org

These spectroscopic methods, often used in conjunction with other techniques like Powder X-ray Diffraction (PXRD) and thermal analysis (DSC, TGA), provide a comprehensive understanding of the solid-state landscape of pharmaceutical formulations. americanpharmaceuticalreview.commdpi.comamericanpharmaceuticalreview.com For the components of this compound, these techniques would be essential for:

Identifying the specific polymorphic forms of Paracetamol, Codeine Phosphate, Doxylamine Succinate, and Caffeine present in the raw materials and final product. rsc.org

Characterizing the amorphous state in solid dispersions and monitoring for recrystallization. nih.govmdpi.comnih.gov

Confirming the formation of cocrystals and understanding the nature of intermolecular interactions. acs.org

Assessing drug-excipient compatibility by detecting changes in solid-state properties upon mixing and storage. uc.ptmdpi.com

Ensuring the physical and chemical stability of the formulation over its shelf life. scirp.org

For example, PXRD, Raman, and FTIR spectroscopy have been used to characterize different polymorphic forms of paracetamol. rsc.org SSNMR has been applied to study amorphous solid dispersions of acetaminophen (B1664979) (paracetamol) and drug-polymer interactions. nih.gov The combined application of these spectroscopic techniques is crucial for robust solid-state characterization and quality control of multi-component solid dosage forms. researchgate.netamericanpharmaceuticalreview.commdpi.commdpi.comamericanpharmaceuticalreview.com

Computational Chemistry and Molecular Modeling for Syndol Research

Quantum Chemical Calculations of "Syndol" Constituents

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods have been extensively applied to the constituents of "this compound" to predict a range of parameters that are crucial for understanding their chemical behavior.

Prediction of Spectroscopic Parameters

Quantum chemistry provides a robust framework for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

For paracetamol , DFT calculations have been successfully employed to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nepjol.inforesearchgate.netresearchgate.net Theoretical calculations of vibrational frequencies, often performed using the B3LYP/6-31G level of theory, have shown good agreement with experimental data, aiding in the assignment of complex spectral features. nepjol.inforesearchgate.net These calculations can also predict UV-Visible absorption wavelengths. For instance, Time-Dependent DFT (TD-DFT) calculations have been used to determine the electronic transitions of paracetamol in both gaseous and solvent phases. nepjol.info Such studies help in understanding the influence of the molecular environment on the spectroscopic properties. nepjol.infojuniperpublishers.com

Similarly, for codeine , spectroscopic methods are often used for its quantification. mdpi.com UV-Visible spectroscopy, in conjunction with computational models like principal component analysis and artificial neural networks, has been used for the simultaneous determination of codeine and paracetamol in plasma samples. brieflands.com The absorption spectra of codeine show a maximum at approximately 275 nm. brieflands.com

For doxylamine (B195884) succinate (B1194679) , UV-spectrophotometric methods have been developed for its simultaneous determination with other compounds. ajchem-a.com Doxylamine shows a UV absorption maximum at 260 nm. researchgate.net Computational studies on doxylamine succinate have explored its vibrational features, with theoretical wavenumbers assigned using potential energy distribution analysis. researchgate.net

A summary of predicted spectroscopic parameters for the constituents is presented in the table below.

| Compound | Method | Predicted Parameter | Value |

| Paracetamol | DFT/B3LYP/6-31G | Vibrational Frequencies | Good agreement with experimental IR/Raman spectra nepjol.inforesearchgate.net |

| Paracetamol | TD-DFT | UV-Vis Absorption | Calculated in gaseous and solvent phases nepjol.info |

| Codeine | UV-Vis Spectroscopy | Absorption Maximum | ~275 nm brieflands.com |

| Doxylamine | UV-Vis Spectroscopy | Absorption Maximum | 260 nm researchgate.net |

Conformational Analysis

The three-dimensional shape or conformation of a molecule is critical to its function and interactions. Computational methods are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers.

For paracetamol , conformational analysis has revealed the existence of multiple conformers. Fourier transform microwave spectroscopy combined with ab initio calculations identified four stable conformers in the gas phase: two with a trans peptidic arrangement and two with a cis arrangement. acs.org The identification of these conformers was supported by comparing experimental rotational and ¹⁴N quadrupole coupling constants with theoretically predicted values. acs.org

The conformational landscape of codeine and its derivatives has also been a subject of computational investigation. Studies have compared the crystal structures of codeine and its salts, revealing the influence of hydration and counter-ions on the molecular conformation. researchgate.net Computational dehydration modeling has been used to predict potential crystal structures of anhydrous forms. researchgate.net

Doxylamine , being a flexible molecule, can adopt various conformations. Computational methods like molecular mechanics (MM3), semi-empirical (AM1), and ab initio (Hartree-Fock) have been used for the conformational analysis of similar diamine systems, providing insights into their preferred geometries. rti.org

Molecular Docking and Dynamics Simulations for Chemical Interactions (non-biological targets)

While molecular docking is widely known for its application in drug-protein interactions, it can also be used to study interactions with non-biological targets, such as synthetic catalysts or other small molecules. Molecular dynamics (MD) simulations further complement this by providing a dynamic view of these interactions over time.

In the context of the individual components of "this compound," these techniques can be applied to understand their interactions with materials used in catalysis or formulation. For instance, the "this compound" catalyst, historically used for ethanol (B145695) dehydration, consists of Al2O3-MgO/SiO2. d-nb.infocore.ac.uk While not directly related to the pharmaceutical formulation, this highlights the broader application of studying molecular interactions with inorganic surfaces.

Molecular docking and MD simulations have been used to study the interactions of doxylamine succinate with various molecular targets, demonstrating its binding capabilities through non-covalent interactions. researchgate.netniscpr.res.in Although these studies often focus on biological macromolecules, the principles can be extended to non-biological systems. For example, understanding the interaction of doxylamine with excipients in a formulation can be crucial for stability and release characteristics.

Prediction of Chemical Reaction Pathways and Degradation Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the formation of byproducts, and understanding the degradation pathways of chemical compounds.

The degradation of paracetamol has been extensively studied using both experimental and computational approaches. Density functional theory (DFT) has been used to investigate chemical routes related to its toxicity, exploring its oxidation and the reactivity of its quinone imine derivative. nih.gov These studies have identified potential pathways for lipid and protein damage. nih.gov Furthermore, various advanced oxidation processes for paracetamol degradation have been investigated, with intermediates and degradation pathways proposed based on experimental data and theoretical predictions. mdpi.comacs.orgresearchgate.net For example, two primary degradation pathways for paracetamol have been proposed, often involving the formation of intermediates like 4-aminophenol (B1666318) and hydroquinone (B1673460). mdpi.comnih.gov

The degradation of codeine can also be modeled to predict its stability and potential degradation products under various conditions.

Similarly, computational methods can predict the degradation of doxylamine . For instance, N-desmethyldoxylamine is a known metabolite of doxylamine, formed through hepatic N-demethylation. Understanding the pathways of such transformations is crucial.

The table below summarizes key intermediates in the degradation of paracetamol.

| Parent Compound | Degradation Process | Key Intermediates |

| Paracetamol | Oxidation/Biodegradation | 4-aminophenol, Hydroquinone, p-benzoquinone mdpi.comnih.gov |

In Silico Screening for Novel Chemical Interactions and Formulations

In silico screening is a computational technique used to search large libraries of molecules for those that possess desired properties or interactions. This approach can accelerate the discovery of new formulations and chemical interactions.

For the components of "this compound," in silico screening can be employed to identify novel excipients or co-formers that could enhance stability, or other physicochemical properties. Molecular docking can be used to predict the binding affinity between the active pharmaceutical ingredient (API) and various excipients, helping to select the most compatible ones for a given formulation. capes.gov.brnih.govresearchgate.netmdpi.com